molecular formula C8H13NO3 B3434416 (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid CAS No. 92116-89-7

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid

Cat. No.: B3434416
CAS No.: 92116-89-7
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-RITPCOANSA-N
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Description

(1S,2R)-2-Carbamoylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative of high interest in organic and pharmaceutical research. This compound features a carbamoyl group and a carboxylic acid group on its cyclohexane ring, a configuration that makes it a valuable chiral building block or synthon for asymmetric synthesis . The specific (1S,2R) stereochemistry is critical for directing the formation of desired stereocenters in complex target molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The compound's structure allows for hydrogen bonding via its carbamoyl (-CONH₂) and carboxylic acid (-COOH) functional groups, which influences its supramolecular aggregation and reactivity in synthetic pathways . Researchers utilize this compound in the exploration of enzyme inhibition and receptor-ligand interactions, as its stereochemistry plays a crucial role in its binding affinity and specificity towards biological targets . ATTENTION: This product is for research purposes only (RUO - Research Use Only). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206423
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92116-89-7
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92116-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis starting from cyclohexene derivatives. The process typically includes steps such as hydroboration-oxidation, followed by amide formation and subsequent resolution of enantiomers . Another method involves the use of enzymatic resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques. These methods include crystallization of diastereomeric salts or the use of chiral chromatography to separate the enantiomers .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to yield distinct products:

Reaction Type Conditions Reagents Products Yield Source
Acidic HydrolysisH₂SO₄ (conc.), ΔH₃O⁺Cyclohexane-1-carboxylic acid + NH₃ (liberated) + CO₂72–85%
Basic HydrolysisNaOH (aq.), ΔOH⁻Sodium (1S,2R)-2-aminocyclohexane-1-carboxylate + CO₂ (trapped as carbonate)68–78%

Mechanistic Insights :

  • Acidic conditions protonate the carbamoyl oxygen, facilitating nucleophilic attack by water and subsequent cleavage of the C–N bond .

  • Basic hydrolysis proceeds via deprotonation of the carbamoyl group, forming a tetrahedral intermediate that collapses to release ammonia.

Substitution Reactions

The carbamoyl group participates in nucleophilic substitution, while the carboxylic acid can form derivatives:

Amide Formation

Reaction with alkyl/aryl amines yields substituted amides:

Amine Conditions Product Stereochemical Outcome Source
HexylamineDCC (dicyclohexylcarbodiimide)(1S,2R)-2-(hexylcarbamoyl)cyclohexane-1-carboxylic acidRetention of configuration
3,5-DichloroanilineEDC/HOBt, DMFSodium (1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylateRacemization at C2

Key Observations :

  • Coupling agents like DCC or EDC/HOBt activate the carboxylic acid for amide bond formation .

  • Steric hindrance from the cyclohexane ring influences reaction rates and stereoselectivity.

Esterification

The carboxylic acid reacts with alcohols to form esters via Fischer esterification:

Alcohol Catalyst Conditions Product Yield Source
MethanolH₂SO₄Reflux, 12 hrMethyl (1S,2R)-2-carbamoylcyclohexane-1-carboxylate89%
EthanolHCl (g)Δ, 8 hrEthyl (1S,2R)-2-carbamoylcyclohexane-1-carboxylate83%

Mechanism :

  • Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol .

  • Steric effects from the cyclohexane ring slow reaction kinetics compared to linear carboxylic acids .

Oxidation and Reduction

While the carboxylic acid is resistant to further oxidation, the carbamoyl group can be reduced:

Reaction Reagent Conditions Product Notes Source
ReductionLiAlH₄Anhydrous THF(1S,2R)-2-(aminomethyl)cyclohexane-1-methanolOver-reduction observed
Selective ReductionNaBH₄/I₂0°C, 2 hr(1S,2R)-2-carbamoylcyclohexane-1-methanolPreserves carbamoyl group

Challenges :

  • LiAlH₄ reduces both the carbamoyl and carboxylic acid groups, complicating product isolation.

  • NaBH₄/I₂ selectively reduces the carboxylic acid to a primary alcohol without affecting the carbamoyl group.

Cyclocondensation Reactions

The compound participates in intramolecular cyclization under dehydrating conditions:

Conditions Catalyst Product Application Source
P₂O₅, toluene, ΔNone(3aS,7aR)-Hexahydro-1H-isoindole-1,3-dionePrecursor to chiral lactams

Stereochemical Control :

  • The (1S,2R) configuration directs cyclization to form a cis-fused bicyclic lactam .

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility:

Base Product Solubility (H₂O) Source
NaOHSodium (1S,2R)-2-carbamoylcyclohexane-1-carboxylate12.5 g/100 mL
NH₄OHAmmonium (1S,2R)-2-carbamoylcyclohexane-1-carboxylate8.9 g/100 mL

Critical Analysis of Reactivity

  • Steric and Stereochemical Effects : The cyclohexane ring’s chair conformation restricts access to the carbamoyl group, slowing reaction rates in substitution compared to acyclic analogs .

  • pH-Dependent Behavior : The carboxylic acid (pKa ≈ 4.5) and carbamoyl group (pKa ≈ 17) dictate reactivity in aqueous solutions .

  • Thermal Stability : Decomposition occurs above 200°C, forming cyclohexene derivatives via decarboxylation .

This compound’s reactivity profile underscores its utility in asymmetric synthesis and pharmaceutical intermediate preparation, particularly where stereochemical integrity is critical .

Scientific Research Applications

Key Synthetic Routes

  • Catalytic Hydrogenation : Converts cyclohexene derivatives to the desired carbamoyl and carboxylic acid groups.
  • Chiral Resolution : Utilizes chiral catalysts or auxiliaries to achieve enantiomerically pure products.

Medicinal Chemistry

(1S,2R)-2-Carbamoylcyclohexane-1-carboxylic acid is being investigated as a precursor for various pharmaceuticals. Its chiral nature allows for the development of drugs with specific stereochemical configurations, which can enhance efficacy and reduce side effects.

Case Study: Drug Development
Research has demonstrated that derivatives of this compound exhibit potential as enzyme inhibitors and receptor modulators, targeting pathways relevant to diseases such as cancer and metabolic disorders .

Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for creating diverse chemical entities.

Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionExample Product
Oxidation Converts to ketones or aldehydesCorresponding ketone
Reduction Converts carbamoyl group to aminePrimary amine
Substitution Introduces new functional groupsVarious substituted derivatives

Material Science

In material science, this compound is explored for its role in producing polymers with specific chirality-related properties. This can affect the physical characteristics of materials used in various applications ranging from drug delivery systems to biodegradable plastics.

Comparison with Related Compounds

The uniqueness of this compound lies in its specific stereochemistry compared to similar compounds like (1S,2S)-2-Carbamoylcyclohexane-1-carboxylic acid and cyclohexanecarboxylic acid. The differences in stereochemistry lead to variations in biological activity and chemical reactivity.

Table 2: Comparison of Related Compounds

CompoundStereochemistryApplications
This compound(1S,2R)Drug precursor, chiral syntheses
(1S,2S)-2-Carbamoylcyclohexane-1-carboxylic acid(1S,2S)Potentially different biological activity
Cyclohexanecarboxylic acidAchiralLess specific applications

Mechanism of Action

The mechanism by which (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Properties/Applications References
This compound C₈H₁₃NO₃ 187.20 Carbamoyl, carboxylic acid (1S,2R) Drug intermediate, chiral specificity
(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride C₇H₁₄ClNO₂ 179.64 Amino (protonated), carboxylic acid (1S,2R) High solubility (hydrochloride salt), peptide synthesis
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S) C₇H₁₃NO₃ 159.18 Amino, hydroxy, carboxylic acid (1R,2S) Hydrogen bonding, potential biological activity
(1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid C₁₃H₁₅NO₂ 217.27 Amino, phenyl, carboxylic acid (1S,2R) Hydrophobic interactions, enzyme inhibition
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid C₁₅H₁₈O₄ 262.31 Benzyloxycarbonyl (Cbz), carboxylic acid (1S,2R) Protecting group in peptide synthesis

Physicochemical Properties

  • Acidity: Carboxylic acid derivatives exhibit varying pKa values. For example, hydroxycyclohexanecarboxylic acids () have pKa values around 4.6–4.8, influenced by substituent position (cis/trans) and hydrogen bonding. The carbamoyl group in the target compound may lower acidity slightly compared to amino or hydroxy analogs due to electron-withdrawing effects.
  • Solubility: The hydrochloride salt of (1S,2R)-2-aminocyclohexanecarboxylic acid () enhances water solubility, whereas the phenyl-substituted analog () is more hydrophobic.
  • Stability: The benzyloxycarbonyl (Cbz) derivative () is sensitive to hydrogenolysis, requiring careful handling, while the carbamoyl group offers greater stability under acidic conditions.

Biological Activity

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with two functional groups: a carbamoyl group and a carboxylic acid group. Its stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to modulation of biochemical pathways. For instance, it has shown potential as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants .
  • Receptor Binding : It may act as a ligand for various receptors, affecting cellular signaling pathways. The stereochemistry plays a significant role in determining binding affinity and specificity.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. These compounds can diffuse across bacterial cell membranes, leading to cytoplasmic acidification and subsequent cell death .

2. Anticancer Activity

In vitro studies have suggested that derivatives of this compound could serve as histone deacetylase (HDAC) inhibitors, which are promising candidates for cancer therapy. The ability to inhibit HDACs can lead to altered gene expression profiles that suppress tumor growth .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Study Findings Methodology
Study ADemonstrated enzyme inhibition on ACO2 with IC50 values indicating effectiveness in plant systemsIn vitro enzyme assays
Study BIdentified antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values reportedDisk diffusion method
Study CInvestigated anticancer properties via HDAC inhibition assays showing significant reduction in cell viability in cancer cell linesCell culture assays

Q & A

What are the key synthetic pathways for (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid, and how do stereochemical considerations influence yield?

The synthesis often involves cyclohexane scaffolds functionalized with carbamoyl and carboxylic acid groups. A common approach is the resolution of racemic mixtures using chiral resolving agents (e.g., R-(+)-α-methylbenzylamine) to isolate the (1S,2R)-enantiomer . Stereochemical control is critical: improper reaction conditions (e.g., temperature, solvent polarity) may lead to epimerization or undesired byproducts. Optimizing catalytic asymmetric methods or enzymatic resolution can enhance enantiomeric excess (ee) >98% .

How can contradictory pharmacological activity data for this compound be resolved, particularly in receptor-binding assays?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ionic strength) or impurities in stereoisomeric mixtures. Validate purity via HPLC with chiral columns (e.g., Chiralpak AD-H) and confirm absolute configuration using X-ray crystallography or NMR-based Mosher ester analysis . Parallel assays under standardized conditions (e.g., IC50 measurements in triplicate) and computational docking studies (using PubChem’s 3D conformer data) can clarify structure-activity relationships .

What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of the carbamoyl group) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for long-term storage .
  • Circular Dichroism (CD) : Tracks stereochemical integrity under light/heat exposure .
    Store at -20°C in inert atmospheres to prevent oxidation, as recommended in safety protocols .

What methodologies are recommended for evaluating the compound’s potential as a protease inhibitor in drug discovery?

  • Enzymatic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (Ki values) .
  • Molecular Dynamics Simulations : Leverage InChI-derived 3D coordinates (PubChem) to predict binding modes with target proteases .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

How should researchers mitigate risks associated with handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing to avoid aerosol formation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed hazardous waste services .

What computational tools can predict the compound’s bioavailability and toxicity profile?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (1.2–1.8), suggesting moderate membrane permeability .
  • DEREK Nexus : Flags potential hepatotoxicity based on structural alerts (e.g., cyclohexane-carboxylic acid motifs) .
  • ECOSAR : Models ecotoxicity, though experimental validation is needed due to limited ecological data in existing SDS .

How does the compound’s cyclohexane conformation impact its pharmacological interactions?

The chair conformation of the cyclohexane ring minimizes steric strain, positioning the carbamoyl and carboxylic acid groups for hydrogen bonding with target proteins (e.g., angiotensin-converting enzyme). Substituent axial/equatorial orientations alter binding affinity; molecular mechanics calculations (MMFF94 force field) can optimize substituent placement .

What strategies improve enantiomeric purity during large-scale synthesis?

  • Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively crystallize the (1S,2R)-enantiomer .
  • Continuous Flow Chemistry : Enhances reaction control, reducing racemization risks compared to batch processes .

Are there reported protocols for derivatizing this compound to enhance solubility or targeting?

  • Esterification : Convert the carboxylic acid to a methyl ester for improved lipid solubility .
  • Peptide Conjugation : Attach via carbodiimide crosslinkers (e.g., EDC/NHS) to create prodrugs targeting peptide receptors .

How can researchers address gaps in ecological toxicity data for this compound?

  • Microtox Assays : Use Vibrio fischeri bioluminescence inhibition to estimate acute aquatic toxicity .
  • OECD 301D Ready Biodegradability Test : Determine if the compound degrades within 28 days in activated sludge .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid

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